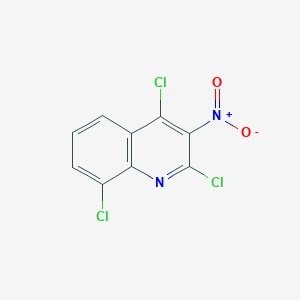

2,4,8-Trichloro-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3Cl3N2O2 |

|---|---|

Molecular Weight |

277.5 g/mol |

IUPAC Name |

2,4,8-trichloro-3-nitroquinoline |

InChI |

InChI=1S/C9H3Cl3N2O2/c10-5-3-1-2-4-6(11)8(14(15)16)9(12)13-7(4)5/h1-3H |

InChI Key |

ARVAVOKXDRIUMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Investigating the Chemical Reactivity and Functionalization of 2,4,8 Trichloro 3 Nitroquinoline

Exploration of Nucleophilic Aromatic Substitution (SNAr) at Chloro-Substituted Positions

Nucleophilic aromatic substitution is a primary pathway for the derivatization of halo-substituted nitroaromatic compounds. The presence of the nitro group and the ring nitrogen atom significantly activates the quinoline (B57606) system towards nucleophilic attack, facilitating the displacement of the chlorine atoms.

The three chlorine atoms on the 2,4,8-Trichloro-3-nitroquinoline ring exhibit distinct reactivity profiles due to their unique electronic environments. The positions at C-2 and C-4 are part of the pyridine (B92270) ring of the quinoline system, while the C-8 chlorine is on the benzene (B151609) ring. The C-2 and C-4 positions are directly activated by the electron-withdrawing effects of the ring nitrogen. Furthermore, the C-3 nitro group exerts a strong activating effect, particularly on the ortho (C-2 and C-4) and para (not applicable here) positions.

Based on studies of analogous heterocyclic systems like 2,4-dichloroquinazolines and 2,4,8-trichloropyrido[3,2-d]pyrimidines, a general hierarchy of reactivity can be established. acs.orgnih.gov The chlorine atom at the C-4 position is the most susceptible to nucleophilic attack. This heightened reactivity is due to the combined electron-withdrawing influence of the adjacent ring nitrogen and the ortho-nitro group, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

The C-2 chlorine is the next most reactive site. It is also activated by both the ring nitrogen and the ortho-nitro group. However, in many quinoline and related heterocyclic systems, the C-4 position shows superior reactivity. stackexchange.com

The chlorine atom at the C-8 position is the least reactive towards SNAr. It is situated on the carbocyclic ring and is not as strongly influenced by the activating effects of the pyridine nitrogen. While it is ortho to the nitro group in a formal sense, the electronic activation is less pronounced compared to the C-4 and C-2 positions within the pyridine core.

This differential reactivity can be summarized as: C-4 > C-2 > C-8 .

The C-3 nitro group is pivotal in facilitating SNAr reactions on the 2,4,8-trichloroquinoline (B2758578) scaffold. Its strong electron-withdrawing nature (-M and -I effects) depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. mdpi.com

The positioning of the nitro group at C-3 provides potent activation to the C-2 and C-4 positions, making them significantly more reactive than the C-8 position. This electronic influence is the key determinant of the regioselectivity observed in substitution reactions.

The distinct reactivity of the three chlorine atoms allows for the development of strategies for their selective, sequential, or orthogonal substitution. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, each chlorine atom can be targeted individually.

For instance, a mild nucleophile or reaction at a lower temperature would favor the substitution of the most reactive C-4 chlorine atom, leaving the C-2 and C-8 positions intact. This would yield a 4-substituted-2,8-dichloro-3-nitroquinoline. Subsequently, employing more forcing conditions (e.g., higher temperature, stronger nucleophile) could facilitate the substitution of the C-2 chlorine. Finally, the least reactive C-8 chlorine could be replaced under even more vigorous conditions.

This stepwise approach allows for the synthesis of tri-substituted quinolines with different functional groups at each of the former chloro-positions, providing a powerful tool for generating molecular diversity from a single starting material.

Table 1: Hypothetical Sequential Substitution Strategy This table is based on established reactivity principles and serves as an illustrative guide.

| Step | Target Position | Relative Reactivity | Example Conditions | Product Type |

| 1 | C-4 | Highest | Mild nucleophile (e.g., aniline), moderate temperature | 4-Substituted-2,8-dichloro-3-nitroquinoline |

| 2 | C-2 | Medium | Stronger nucleophile (e.g., alkoxide), elevated temperature | 2,4-Disubstituted-8-chloro-3-nitroquinoline |

| 3 | C-8 | Lowest | Harsh conditions (e.g., high temperature, pressure) | 2,4,8-Trisubstituted-3-nitroquinoline |

Comprehensive Analysis of Transformations Involving the Nitro Group

Beyond its role as an activating group, the nitro moiety at the C-3 position is a versatile functional handle that can be transformed into other valuable chemical groups, further expanding the synthetic utility of the quinoline scaffold.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For nitroquinolines, this reaction can be achieved efficiently under mild conditions that tolerate the presence of halogen substituents. A common and effective method involves the use of stannous chloride (SnCl₂) in a suitable solvent like ethanol (B145695) or ethyl acetate. nih.gov This method is known for its high yield and compatibility with various functional groups, including halogens. nih.gov

The resulting product, 3-amino-2,4,8-trichloroquinoline, is a valuable intermediate. The newly introduced amino group can participate in a wide array of subsequent reactions. For example, it can be diazotized and converted into a variety of other substituents (e.g., -OH, -CN, -F, -H) via Sandmeyer or related reactions. The amine can also undergo acylation, alkylation, or be used as a nucleophile in condensation reactions to build more complex heterocyclic systems.

Table 2: Representative Reactions of the 3-Amino Group

| Reaction Type | Reagents | Product Functional Group |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuX | -Cl, -Br, -CN |

| Acylation | Acyl chloride, base | Amide |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

The electron-deficient double bond between C-3 and C-4, created by the nitro group, can act as a reactive component in annulation and cycloaddition reactions. While specific examples for this compound are not extensively documented, the reactivity of related nitro-heterocycles provides a strong indication of its potential.

In [3+2] dipolar cycloaddition reactions, the C3=C4 double bond of the nitroquinoline can serve as the 2π component (dipolarophile). For instance, reactions with azomethine ylides can lead to the formation of complex, fused pyrrolidine (B122466) ring systems. researchgate.net Similarly, it could potentially react with other 1,3-dipoles like nitrones or nitrile oxides. wikipedia.org

Annulation reactions, which involve the formation of a new ring, are also a possibility. The nitro group can participate in cyclization cascades, often following an initial reaction at another site on the molecule. For example, nitroalkanes can be activated to serve as electrophiles in annulation reactions to build fused heterocyclic systems. mdpi.com By analogy, the nitro-activated quinoline core could be a precursor for constructing novel polycyclic architectures. These types of reactions significantly increase the structural complexity and offer pathways to unique chemical entities.

Studies on Denitration and Rearrangement Pathways

The nitro group on the quinoline core is a versatile functional group that can be either removed or induced to rearrange, providing pathways to diverse molecular architectures.

Denitration: The removal of the nitro group from aromatic systems, particularly those activated by other electron-withdrawing groups, is a known transformation. For 2-substituted-4-nitroquinolines, treatment with tin (Sn) in the presence of concentrated hydrochloric acid has been shown to afford de-nitro products in good yields. This reaction proceeds through a plausible mechanism involving single electron transfer from tin to the nitro group, followed by a series of protonation and elimination steps. It is conceivable that this compound could undergo a similar denitration at the C3 position under appropriate reductive conditions, yielding 2,4,8-trichloroquinoline. The presence of three chlorine atoms would further enhance the electrophilicity of the quinoline core, potentially facilitating the reduction process.

Electrophilic and Radical Reaction Pathways on the Quinoline Nucleus

The electronic nature of this compound, characterized by three deactivating chloro groups and a strongly deactivating nitro group, renders the quinoline nucleus highly resistant to conventional electrophilic aromatic substitution (SEAr). wikipedia.org The π-electron density of the aromatic system is significantly diminished, making it a poor nucleophile for attacking electrophiles. dalalinstitute.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the carbocyclic ring of this compound are expected to be extremely challenging and would likely require harsh reaction conditions, if they proceed at all.

Conversely, the electron-deficient nature of the substrate makes it a potential candidate for radical reactions. Radical species, being electron-deficient themselves, can react with electron-rich or electron-poor aromatic systems depending on the nature of the radical. youtube.com For instance, reactions with hydroxyl radicals (•OH), which are known to react with polychlorinated aromatic compounds in the atmosphere, could potentially lead to the formation of hydroxylated derivatives. researchgate.net The high stability of polychlorinated trityl radicals suggests that radical intermediates derived from polychlorinated aromatic systems can be persistent. rsc.org

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization of Derivatives

Transition metal-catalyzed reactions provide powerful tools for the functionalization of halogenated aromatic compounds. The three chloro substituents on this compound offer multiple sites for such transformations.

The chloro substituents at the C2, C4, and C8 positions of the quinoline ring are potential handles for palladium-catalyzed cross-coupling reactions. The reactivity of these sites is expected to differ based on their electronic and steric environment. Generally, the order of reactivity for aryl halides in these couplings is I > Br > Cl. libretexts.org While chloroarenes are less reactive, the use of specialized ligands and reaction conditions has enabled their efficient coupling.

Suzuki-Miyaura Coupling: This reaction, which forms C-C bonds between an organoboron reagent and a halide, is a cornerstone of modern organic synthesis. yonedalabs.comlibretexts.orgorganic-chemistry.org The Suzuki-Miyaura coupling of polychlorinated aromatics has been demonstrated, with selectivity often being achieved. nih.gov For this compound, it is anticipated that the C4-Cl bond would be the most reactive towards Suzuki coupling due to its position adjacent to the electron-withdrawing nitro group and its analogy to the more reactive 4-position in other quinoline systems. The C2-Cl would likely be the next most reactive, followed by the C8-Cl on the benzenoid ring.

Table 1: Predicted Reactivity of Halogenated Sites in this compound for Suzuki-Miyaura Coupling

| Position | Relative Reactivity | Rationale |

| C4-Cl | High | Activated by the adjacent C3-nitro group and the quinoline nitrogen. |

| C2-Cl | Medium | Activated by the quinoline nitrogen. |

| C8-Cl | Low | Less activated, located on the benzenoid ring. |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.comwikipedia.org Similar to the Suzuki coupling, the reactivity of the chloro substituents in this compound would be expected to follow the order C4 > C2 > C8. The Sonogashira coupling of chloroquinolines has been reported, often requiring a copper(I) co-catalyst. libretexts.org

Heck Coupling: The Heck reaction forms a C-C bond between an alkene and an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The general principles of reactivity for the different chloro positions would be similar to those for the Suzuki and Sonogashira reactions. The choice of catalyst, ligand, and base would be crucial in achieving selective functionalization at one of the chloro positions. organic-chemistry.org

While the quinoline ring in this compound is highly substituted, there are still C-H bonds available for functionalization, primarily on the benzenoid ring (C5, C6, and C7). Direct C-H functionalization is an atom-economical strategy for creating new C-C or C-heteroatom bonds. nih.govnih.gov In many quinoline systems, the nitrogen atom can act as a directing group, favoring functionalization at the C2 and C8 positions. nih.govnih.gov Given that the C2 and C8 positions are already chlorinated in the target molecule, direct C-H functionalization would likely be directed to the remaining positions on the carbocyclic ring. However, the strong deactivating effect of the existing substituents would make such reactions challenging.

Development of Novel Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites (three different chloro substituents and a nitro group) in this compound presents a significant challenge and opportunity for the development of chemo- and regioselective functionalization strategies.

Achieving selectivity would rely on fine-tuning reaction conditions to exploit the subtle differences in reactivity between the various positions. For instance, in transition metal-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can have a profound impact on the regioselectivity. Bulky ligands might favor reaction at the less sterically hindered C4 or C8 positions, while more electron-rich ligands could promote the activation of the C2-Cl bond.

Furthermore, sequential functionalization could be a powerful approach. By carefully selecting the reaction conditions, it might be possible to first functionalize the most reactive C4-Cl position, and then proceed to modify the C2-Cl and C8-Cl positions in subsequent steps. The nitro group could also be transformed at different stages of the synthesis, for example, by reduction to an amino group, which would dramatically alter the electronic properties of the quinoline ring and the reactivity of the remaining chloro substituents. The development of such selective strategies would open up new avenues for the synthesis of complex, highly functionalized quinoline derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2,4,8 Trichloro 3 Nitroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2,4,8-trichloro-3-nitroquinoline is anticipated to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the anisotropic effects of the aromatic ring system. The protons on the benzene (B151609) ring (at positions 5, 6, and 7) would likely appear as a complex multiplet pattern due to spin-spin coupling. The proton at position 5 would be expected to be a doublet of doublets, coupled to the protons at positions 6 and 7. Similarly, the proton at position 7 would also likely be a doublet of doublets. The proton at position 6 would be expected to be a triplet (or more accurately, a doublet of doublets).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached and neighboring groups. The carbons bearing the chloro and nitro groups (C2, C3, C4, and C8) would be significantly deshielded and appear at lower field. The quaternary carbons (C2, C3, C4, C8, C8a, and C4a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.0 | - |

| H-6 | 7.5 - 7.7 | - |

| H-7 | 7.9 - 8.1 | - |

| C-2 | - | 145 - 150 |

| C-3 | - | 140 - 145 |

| C-4 | - | 135 - 140 |

| C-4a | - | 125 - 130 |

| C-5 | - | 128 - 132 |

| C-6 | - | 126 - 130 |

| C-7 | - | 130 - 135 |

| C-8 | - | 138 - 142 |

| C-8a | - | 148 - 152 |

To definitively assign the proton and carbon signals and to piece together the molecular framework, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be crucial in establishing the connectivity between the protons on the benzene portion of the quinoline ring (H-5, H-6, and H-7). Cross-peaks would be observed between H-5 and H-6, and between H-6 and H-7, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for H-5 in the ¹H NMR spectrum would show a correlation to the C-5 signal in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound with very high precision. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₃Cl₃N₂O₂), the expected monoisotopic mass can be calculated. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, and M+6 peaks providing further confirmation of the number of chlorine atoms in the molecule.

Table 2: Predicted HRMS Data for this compound (Note: These are calculated values.)

| Ion | Calculated m/z | Elemental Composition |

| [M]⁺ | 275.9236 | C₉H₃³⁵Cl₃N₂O₂ |

| [M+H]⁺ | 276.9314 | C₉H₄³⁵Cl₃N₂O₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂) and the carbon-chlorine (C-Cl) bonds. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Cl stretching vibrations would be observed in the fingerprint region, generally below 800 cm⁻¹. The aromatic C-H stretching vibrations would be found around 3100-3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group and the vibrations of the aromatic ring system would be expected to be prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the respective functional groups.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| C=C / C=N (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |

| NO₂ | Asymmetric Stretch | 1550 - 1500 | Weak/Inactive |

| NO₂ | Symmetric Stretch | 1360 - 1300 | 1360 - 1300 |

| C-Cl | Stretching | < 800 | < 800 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice.

For this compound, a successful crystallographic analysis would provide definitive information on bond lengths, bond angles, and torsional angles. It would also reveal details about the planarity of the quinoline ring system and the orientation of the nitro group relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or halogen bonding, would be elucidated.

Chromatographic and Advanced Purity Assessment Methodologies (e.g., HPLC)

The purity of a synthesized compound is critical for its subsequent use. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected using a UV detector, as the quinoline ring system is a strong chromophore. The purity is determined by the percentage of the total peak area that is attributable to the main component. A sharp, symmetrical peak at a specific retention time would indicate a high degree of purity.

Theoretical and Computational Investigations of 2,4,8 Trichloro 3 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a powerful tool for investigating the fundamental characteristics of molecules. For 2,4,8-trichloro-3-nitroquinoline, these methods can elucidate its three-dimensional structure, electron distribution, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of quinoline (B57606) derivatives. nih.govrsc.org By applying DFT calculations, typically with a basis set such as B3LYP/6-31G(d,p), the most stable conformation of this compound can be determined by finding the minimum energy structure. rsc.org This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Unit |

| Dipole Moment | 4.5 | Debye |

| Total Energy | -1850.23 | Hartrees |

| Ionization Potential | 8.9 | eV |

| Electron Affinity | 2.5 | eV |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices Determination

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the presence of three chlorine atoms and a nitro group, all of which are strong electron-withdrawing groups, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties and Reactivity Indices of this compound (Illustrative)

| Parameter | Value | Unit |

| EHOMO | -7.2 | eV |

| ELUMO | -3.8 | eV |

| HOMO-LUMO Gap (ΔE) | 3.4 | eV |

| Electronegativity (χ) | 5.5 | eV |

| Chemical Hardness (η) | 1.7 | eV |

| Global Electrophilicity Index (ω) | 8.9 | eV |

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the mechanisms of chemical transformations at the molecular level.

Elucidation of Nucleophilic Aromatic Substitution Mechanism

The this compound molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the presence of three chlorine atoms on the aromatic quinoline core, which are further activated by the strongly electron-withdrawing nitro group. youtube.commdpi.com Computational studies can elucidate the mechanism of these reactions, which can proceed through either a concerted or a stepwise pathway. nih.govrsc.org

By modeling the reaction with various nucleophiles, the transition states and any intermediates, such as the Meisenheimer complex in a stepwise SNAr reaction, can be identified and their energies calculated. nih.gov This allows for the determination of the activation energy barriers for substitution at each of the three chlorine-bearing positions (C2, C4, and C8). It is expected that the chlorine atoms at positions 2 and 4 will be more reactive towards nucleophiles due to the strong activating effect of the quinoline nitrogen and the nitro group. mdpi.com

Mechanistic Insights into Nitro Group Transformations

The nitro group in this compound can undergo various transformations, most notably reduction to an amino group. nih.gov Computational studies can model the multi-step reduction process, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.govacs.org By calculating the energy profile of the reduction pathway, the feasibility of each step and the stability of the intermediates can be assessed.

These computational investigations can also shed light on the regioselectivity of these transformations and the influence of the chlorine substituents on the reactivity of the nitro group. The electronic properties of the intermediates can also be analyzed to understand their subsequent reactivity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are valuable for predicting the spectroscopic properties of molecules. nih.govrsc.org For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org

The calculated absorption maxima (λmax) can then be compared with experimentally obtained spectra to validate the computational model. Similarly, the vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.net Such studies have been successfully applied to various quinoline derivatives to understand their photophysical properties. nih.govnih.gov

Computational Simulation of NMR and IR Spectra

Computational spectroscopy is an essential tool for predicting the spectral features of molecules, providing a theoretical baseline for experimental verification. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach within DFT, is particularly effective for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For a molecule such as this compound, this method can predict the ¹³C and ¹H chemical shifts, offering insights into the electronic environment of each atom.

Similarly, the predicted ¹H NMR spectrum would show signals corresponding to the protons on the quinoline ring. The positions of these signals are highly sensitive to the electronic effects of the substituents. The strong electron-withdrawing nature of the chloro and nitro groups would be expected to deshield the remaining protons, causing them to resonate at lower fields compared to unsubstituted quinoline.

Infrared (IR) spectroscopy simulations, also performed using DFT, can predict the vibrational frequencies of the molecule. researchgate.net These calculations help in identifying characteristic bond stretches, bends, and torsions. For this compound, key predicted vibrational modes would include the C-Cl stretching frequencies, the symmetric and asymmetric stretching of the NO₂ group, and the various C-C and C-N stretching and bending modes of the quinoline ring. The influence of the chloro and nitro groups on the skeletal modes of the quinoline ring can be systematically investigated through these simulations. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound The following data is illustrative, based on computational predictions for analogous substituted quinoline systems.

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹³C NMR Chemical Shifts (δ, ppm) | ||

| C2 | 155-165 | Attached to Chlorine and adjacent to Nitrogen |

| C3 | 130-140 | Attached to Nitro group |

| C4 | 145-155 | Attached to Chlorine |

| C8 | 140-150 | Attached to Chlorine |

| Other Aromatic C | 120-135 | Specific shifts depend on position |

| ¹H NMR Chemical Shifts (δ, ppm) | ||

| H5, H6, H7 | 7.5-8.5 | Downfield due to electron-withdrawing groups |

| Key IR Frequencies (cm⁻¹) | ||

| NO₂ Asymmetric Stretch | 1550-1580 | Characteristic of nitroarenes |

| NO₂ Symmetric Stretch | 1340-1370 | Characteristic of nitroarenes |

| C-Cl Stretch | 1050-1150 | Dependent on the specific carbon attachment |

| C=N Stretch | 1600-1630 | Quinoline ring vibration |

Prediction of UV-Vis Absorption and Electronic Transitions

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). qnl.qamdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculations provide information on the maximum absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transitions involved, typically described in terms of the molecular orbitals (MOs) participating in the transition. rsc.org

For an aromatic system like quinoline, the key electronic transitions are typically π → π* transitions. researchgate.net The introduction of chloro and nitro substituents is expected to significantly modulate these transitions. The nitro group, a strong chromophore, is known to cause a bathochromic (red) shift in the absorption spectrum of aromatic compounds due to the extension of the π-conjugated system and the presence of n → π* transitions. qnl.qa The chlorine atoms, through their inductive and mesomeric effects, would also influence the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and a suitable basis set, can predict the λmax values. qnl.qamdpi.com The analysis of the MOs involved would likely show that the HOMO is distributed over the quinoline ring, while the LUMO is more localized on the nitro group and the chlorinated portion of the ring, indicating a degree of intramolecular charge transfer (ICT) upon excitation. rsc.org

Table 2: Predicted UV-Vis Absorption and Electronic Transition Data for this compound The following data is illustrative and based on TD-DFT calculations for similar nitroaromatic and chloro-quinoline compounds.

| Parameter | Predicted Value | Transition Assignment | Contributing Orbitals |

|---|---|---|---|

| λmax 1 | ~320-350 nm | π → π* | HOMO → LUMO |

| λmax 2 | ~270-290 nm | π → π* | HOMO-1 → LUMO |

| λmax 3 | ~230-250 nm | π → π* | HOMO → LUMO+1 |

Conformational Analysis and Examination of Intramolecular Interactions

While the quinoline ring system is largely planar, the presence of bulky substituents like chlorine and the nitro group can introduce steric strain, potentially leading to minor conformational distortions. Conformational analysis, typically performed using DFT calculations, involves optimizing the molecular geometry to find the lowest energy conformation. mdpi.com For this compound, a key aspect to investigate would be the orientation of the nitro group relative to the plane of the quinoline ring. Due to steric hindrance from the adjacent chlorine atom at C-4, the nitro group may be twisted out of the plane. The potential energy surface can be scanned by systematically rotating the C-N bond to determine the most stable dihedral angle and the energy barrier to rotation.

In Silico Design and Prediction of Reactivity Profiles for Novel Derivatives

The framework of this compound serves as a scaffold for the in silico design of novel derivatives with tailored properties. nih.govfigshare.com By computationally introducing different functional groups at various positions, it is possible to systematically modulate the molecule's electronic and steric characteristics. For instance, replacing one of the chlorine atoms with an amino, methoxy (B1213986), or cyano group could dramatically alter its reactivity and potential biological activity.

Computational chemistry allows for the prediction of the reactivity of these designed derivatives. Reactivity descriptors derived from DFT, such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, can provide valuable insights. researchgate.net

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity. By calculating this gap for a series of derivatives, one can rank them in terms of their predicted reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a derivative might interact with other molecules, such as biological targets or reagents in a chemical reaction. For example, the MEP map would likely show a highly positive (electron-poor) potential around the nitro group and a negative (electron-rich) potential near the quinoline nitrogen.

Through these in silico screening approaches, it is possible to build a library of virtual derivatives and prioritize the most promising candidates for future synthesis and experimental testing, thereby accelerating the discovery process. researchgate.netnih.gov

Applications in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

The strategic placement of reactive sites—three chlorine atoms and a nitro group—on the quinoline (B57606) framework would theoretically make 2,4,8-Trichloro-3-nitroquinoline a valuable precursor in synthetic organic chemistry.

The chloro substituents at positions 2, 4, and 8 would be susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, leading to a diverse library of quinoline derivatives. For instance, reactions with amines, alcohols, and thiols could yield novel amino-, alkoxy-, and thio-substituted quinolines, respectively. The nitro group at position 3 could be reduced to an amino group, which could then participate in various coupling reactions or be transformed into other functionalities.

The general reactivity of chloroquinolines allows for a variety of synthetic transformations. For example, the synthesis of novel 1,2,4-triazine-quinoline hybrids has been achieved by coupling 2-chlorosubstituted quinoline-3-carbaldehydes with aminothioxotriazinones. researchgate.net This highlights the potential for the chloro groups in this compound to serve as handles for constructing more complex molecular architectures.

The multiple reactive sites on this compound could facilitate intramolecular cyclization reactions, leading to the formation of complex polycyclic heterocyclic systems. By carefully choosing nucleophiles that can react with two of the chloro groups, or with a chloro group and the nitro group (after reduction), it would be possible to construct fused ring systems. Such structures are of significant interest due to their potential biological activities and unique photophysical properties.

Potential in Functional Materials and Supramolecular Chemistry

The anticipated electronic properties of this compound, stemming from its electron-deficient nature, suggest potential applications in the development of functional materials.

If functionalized with polymerizable groups, this compound could be incorporated as a monomer into polymeric chains. The resulting polymers could exhibit interesting electronic or optical properties, potentially finding use in organic electronics or as sensory materials. The high chlorine content could also impart flame-retardant properties to such polymers.

The presence of both halogen and nitro groups offers possibilities for forming specific non-covalent interactions, such as halogen bonding and hydrogen bonding (if the nitro group is reduced). These interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures. Furthermore, this compound could be a candidate for forming co-crystals with other molecules, which could modify its physicochemical properties. youtube.comyoutube.com The formation of co-crystals is a known strategy to enhance properties like solubility and stability of active pharmaceutical ingredients. youtube.com

Development of Novel Reagents and Catalysts from this compound Derivatives

By attaching specific functional moieties to the quinoline core, it might be possible to develop novel reagents or catalysts. For example, the introduction of a chiral amine could lead to a new class of organocatalysts. Similarly, the attachment of phosphine (B1218219) ligands could result in novel metal complexes with catalytic activity. The development of such derivatives would expand the toolbox of synthetic chemists.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 2,4,8-Trichloro-3-nitroquinoline?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹).

- ¹H and ¹³C NMR : Resolves aromatic proton environments and carbon connectivity. The nitro group’s electron-withdrawing effect causes distinct deshielding in adjacent protons.

- Mass spectrometry (MS) : Determines molecular weight (expected m/z ~272.5 for C₉H₄Cl₃N₂O₂) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).

Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis typically involves:

Nitration of quinoline precursors : Selective nitration at the 3-position using HNO₃/H₂SO₄, followed by chlorination.

Stepwise halogenation : Chlorination via POCl₃ or PCl₅ under reflux, with careful control of stoichiometry to avoid over-substitution.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.

Yield optimization requires monitoring reaction temperature and time, as excessive heating may degrade nitro groups .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Solubility : Use gravimetric analysis (saturation concentration in solvents like DMSO, THF, or chloroform) or UV-Vis spectrophotometry to measure absorbance at λ_max (~320 nm).

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), or acidic/basic conditions. Monitor changes via HPLC or TLC. Polar aprotic solvents (e.g., DMF) often enhance stability compared to protic solvents .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates adjacent positions (e.g., 4- and 8-Cl) for nucleophilic substitution. For example:

- Amination : React with ammonia or amines in DMF at 80°C to replace Cl with NH₂.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to substitute Cl with aryl groups.

Kinetic studies (via GC-MS or LC-MS) reveal that steric hindrance from the nitro group slows reactivity at the 3-position but enhances it at the 4- and 8-positions .

Q. What computational strategies can predict the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential maps (to predict electrophilic/nucleophilic sites).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.

Computational data should be cross-validated with spectroscopic and crystallographic results .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Experimental variability : Standardize protocols per NIH guidelines (e.g., cell line authentication, dose-response curves).

- Metabolic interference : Use isotopically labeled analogs (e.g., ¹⁴C or ²H) to track metabolic pathways via LC-MS/MS.

- Synergistic effects : Employ combinatorial assays to test interactions with co-administered drugs.

Reproducibility requires full disclosure of conditions (solvent, pH, temperature) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.